REACTION_CXSMILES
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[Br:1][C:2]1[C:3]([CH:8](Cl)Cl)=[N:4][N:5]([CH3:7])[CH:6]=1.[FH:11].[FH:12].F.C(N(CC)CC)C.[OH-].[Na+]>>[Br:1][C:2]1[C:3]([CH:8]([F:12])[F:11])=[N:4][N:5]([CH3:7])[CH:6]=1 |f:1.2.3.4,5.6|
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Name
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Quantity
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3 g
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Type
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reactant
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Smiles
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BrC=1C(=NN(C1)C)C(Cl)Cl
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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F.F.F.C(C)N(CC)CC
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Name
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ice
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Quantity
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200 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted three times with methyl tert-butyl ether (100 ml)
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Type
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WASH
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Details
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The combined organic phases were washed successively with dilute hydrochloric acid (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated aqueous NaCl solution (100 ml) and dried over magnesium sulfate
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Type
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CUSTOM
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Details
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the solvent was removed under reduced pressure
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Name
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Type
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product
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Smiles
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BrC=1C(=NN(C1)C)C(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |